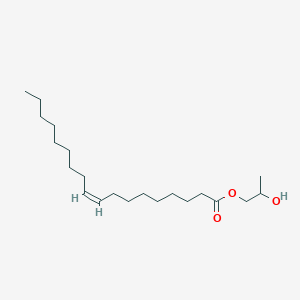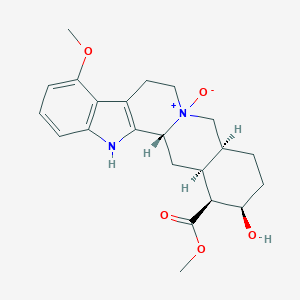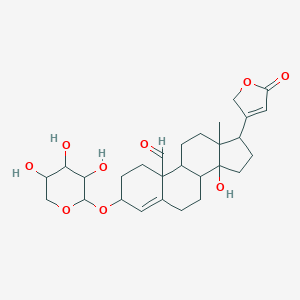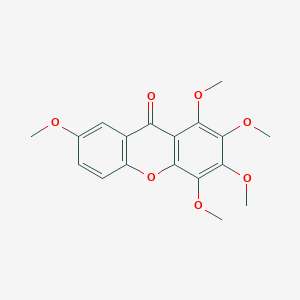
Bis(2-chlorethyl)phosphonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(phosphonate) structures can be achieved through the interaction of tris(trimethylsilyl) phosphite and acid anhydride, providing a route to 1-hydroxymethylene-1,1-bis(phosphonic acid) and enabling the formation of cyclic bis(phosphonates) from phthalic anhydride (Guénin et al., 2004). Another method involves the conversion of bis(trimethylsilyl) phosphonates into the corresponding phosphonyl dichlorides using phosphorus pentachloride under mild and neutral conditions, showcasing the versatility in synthesis approaches (MoritaTsuyoshi et al., 1980).
Molecular Structure Analysis
Investigations into the molecular structure of bis(2-chloroethyl) phosphonate derivatives reveal complex interactions and configurations. For example, the study of diethyl [2-(trifluorosilyl)ethyl]phosphonate synthesized from diethyl [2-(triethoxysilyl)ethyl]phosphonate highlights the absence of a P=O → Si coordination bond, underscoring the nuanced molecular interactions within these compounds (Voronkov et al., 2006).
Chemical Reactions and Properties
Bis(2-chloroethyl) phosphonate undergoes a range of chemical reactions, leading to diverse derivatives with varying properties. For instance, its reaction with diazoacetic ester results in phosphorylated nitropyrazoline carboxylates, demonstrating its reactivity and potential for creating complex molecules (Berestovitskaya et al., 2009).
Physical Properties Analysis
The physical properties of bis(2-chloroethyl) phosphonate and its derivatives are crucial for understanding their behavior in different environments and applications. However, detailed studies focusing exclusively on the physical properties of bis(2-chloroethyl) phosphonate were not identified in the current literature search, indicating an area for future research.
Chemical Properties Analysis
The chemical properties of bis(2-chloroethyl) phosphonate, such as its reactivity, stability, and interaction with other compounds, are pivotal. The synthesis and characterization of various bis(phosphonate) derivatives, including their coordination with metal ions and their structural elucidation, provide insights into their chemical behavior and potential utility in different chemical contexts (Mathew et al., 1998).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Bis(2-chlorethyl)phosphonat spielt eine entscheidende Rolle in der medizinischen Chemie, insbesondere als Baustein für die Synthese von Phosphonat-Prodrogen . Diese Prodrugs sind so konzipiert, dass sie die Bioverfügbarkeit von Medikamenten verbessern, wodurch sie bei der Behandlung von Krankheiten effektiver werden. Die Fähigkeit der Verbindung, die Phosphatgruppe zu imitieren, ermöglicht es ihr, Enzyme zu hemmen, die Phosphate verwenden, was bei der Entwicklung von antiviralen und Antikrebsmitteln vorteilhaft ist .
Landwirtschaft
Im Agrarsektor wird this compound wegen seiner potenziellen Verwendung als Pestizid oder Herbizid untersucht, da seine Phosphonatgruppe das Wachstum von Unkraut und Schädlingen beeinträchtigen kann . Seine Anwendung muss jedoch sorgfältig gemanagt werden, um Umweltauswirkungen zu vermeiden.
Materialwissenschaften
Diese Verbindung ist auch in der Materialwissenschaft von Bedeutung, wo sie zur Entwicklung neuartiger Materialien beiträgt. Seine Phosphonatgruppe kann verwendet werden, um Oberflächen zu modifizieren, die Haftung zu verbessern oder die physikalischen Eigenschaften von Polymeren zu verändern . Diese Modifikationen können zur Herstellung von Materialien mit bestimmten gewünschten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit führen.
Industrielle Anwendungen
In der Industrie dient this compound als Lösungsmittel und Alkylierungsmittel . Es ist an der Produktion von Polyesterharzen, synthetischem Kautschuk und Schmierstoffen beteiligt. Seine Reaktivität mit primären Aminen zur Bildung von Chloraminen ist besonders wertvoll bei der Synthese verschiedener Industriechemikalien .
Umweltbelastung
Die Umweltbelastung durch this compound ist ein Bereich der laufenden Forschung. Es ist bekannt, dass es langsam aus Oberflächenwasser und Boden in die Luft verdunstet, und seine Löslichkeit in Wasser bedeutet, dass es durch Regen aus der Luft entfernt werden kann, wodurch ein Kreislauf zwischen Wasser, Boden und Luft entsteht . Das Verständnis dieses Kreislaufs ist entscheidend für die Bewertung seiner langfristigen Auswirkungen auf die Umwelt.
Sicherheit und Handhabung
Sicherheit und Handhabung von this compound sind aufgrund seiner potenziellen Gefahren von größter Bedeutung. Es erfordert Vorsichtsmaßnahmen gegen statische Entladung und sollte nicht mit Haut oder Augen in Berührung kommen . Richtige Handhabungsverfahren, einschließlich des Tragens von Schutzkleidung und der Gewährleistung einer guten Belüftung, sind unerlässlich, um Expositionen zu vermeiden und Risiken zu minimieren .
Wirkmechanismus
Target of Action
Bis(2-chloroethyl) phosphonate is a chemical compound with the molecular formula C6H12Cl3O3P Similar compounds, such as bisphosphonates, are known to have a high affinity for bone mineral and exhibit inhibitory effects on osteoclasts .
Mode of Action
It is mentioned that the compound is used as a solvent and an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the DNA from uncoiling and separating. This, in turn, inhibits DNA replication.
Biochemical Pathways
Bisphosphonates, which are structurally similar, are known to inhibit the enzyme farnesyl pyrophosphate synthase (fpps) in osteoclasts . FPPS is a key enzyme in the mevalonate pathway, which generates isoprenoid lipids utilized for the post-translational modification of small GTP-binding proteins essential for osteoclast function .
Eigenschaften
IUPAC Name |
bis(2-chloroethyl) hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl2O3P/c5-1-3-8-10(7)9-4-2-6/h7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXLVWDCPTFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147863 | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189-32-8, 1070-42-4 | |
| Record name | NSC408667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-chloro-, phosphite (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















